Lifibrate

Description

Historical Trajectory of Fibrate Pharmacology and Therapeutic Applications

The history of fibrate pharmacology dates back to the mid-1950s with the synthesis of the first fibrates. Clofibrate (B1669205) was among the earliest molecules developed and was used to treat hypercholesterolemia, although it is now less commonly used due to adverse effects. mdpi.comnih.gov Subsequent research led to the development of other fibrates such as gemfibrozil (B1671426), bezafibrate, ciprofibrate, and fenofibrate (B1672516), which have seen widespread clinical use for managing dyslipidemia. mdpi.comresearchgate.netnih.gov

These compounds have been primarily applied therapeutically to reduce the risk of cardiovascular diseases associated with high triglyceride levels and low HDL-C. mdpi.com Clinical trials have investigated the efficacy of various fibrates in both primary and secondary prevention of coronary heart disease events, particularly in patient populations with characteristic lipid abnormalities like high triglycerides and low HDL-C. e-dmj.orguscjournal.comnih.gov

While the historical trajectory largely focuses on the class, Lifibrate's inclusion within this group indicates its conceptual origin and initial research interest likely stemmed from the established pharmacological profile of fibrates as lipid-modifying agents. google.comresearchgate.net The synthesis of this compound has been documented, illustrating its place in the chemical evolution of this drug class theswissbay.ch.

Evolution of Research Paradigms for this compound: From Lipid Metabolism to Neuropharmacology

The initial and primary research paradigm for fibrates, including the context in which this compound was developed, has been centered on their effects on lipid metabolism. Fibrates exert their lipid-lowering effects through several mechanisms mediated by PPARα activation. These include increasing lipolysis via lipoprotein lipase (B570770) (LPL) activation and suppressing apolipoprotein C-III (ApoC-III), increasing hepatic fatty acid uptake, and enhancing the synthesis of apolipoproteins A-I and A-II (ApoA-I and ApoA-II), which are major components of HDL. nih.gove-dmj.org This results in a substantial decrease in plasma triglycerides and an increase in HDL cholesterol concentrations. nih.gov

Research findings on fibrates have demonstrated significant impacts on lipid profiles. For instance, studies with gemfibrozil showed a reduction in triglycerides by 35% and an increase in HDL by 11% in certain cohorts. uscjournal.com Fenofibrate has also been shown to significantly decrease serum irisin and RANTES levels in studies involving patients with hypertriglyceridemia, suggesting a role beyond just lipid modification, potentially involving anti-inflammatory effects. e-dmj.org

While the bulk of research on fibrates has focused on their metabolic effects, a more recent paradigm is exploring potential effects in neuropharmacology. This represents an evolution in the understanding and investigation of compounds within the fibrate class. A specific study on this compound has investigated its effects in the context of ischemic stroke, focusing on its potential to attenuate blood-brain barrier (BBB) damage. nih.gov This research suggests a move towards understanding the non-lipid-related effects of this compound and potentially other fibrates.

Detailed research findings on this compound's impact on blood-brain barrier integrity have been reported. In a mouse model of ischemic stroke, this compound significantly ameliorated the increase in BBB permeability. nih.gov Furthermore, in in vitro studies using brain microvascular endothelial cells, this compound was shown to improve cell viability and reduce permeability changes induced by oxygen-glucose deprivation/reoxygenation, a model mimicking ischemic conditions. nih.gov Mechanistically, this study indicated that this compound's protective effects on the BBB might involve the regulation of the MLCK/p-MLC/ZO-1 signaling pathway, which is crucial for maintaining tight junction integrity. nih.gov

This research into this compound's effects on the neurovascular unit highlights an expanding research paradigm beyond the traditional focus on lipid metabolism, exploring its potential in neurological contexts such as stroke recovery.

Here are some data points from research findings:

| Fibrate (Class/Example) | Study/Context | Key Finding (Lipid Metabolism) | Citation |

| Fibrates (Class) | General mechanism | Lower serum triglycerides by 20-40% | mdpi.com |

| Fibrates (Class) | General mechanism | Increase HDL by 5-20% | mdpi.com |

| Gemfibrozil | Helsinki Heart Study | Reduced triglycerides by 35% | uscjournal.com |

| Gemfibrozil | Helsinki Heart Study | Raised HDL by 11% | uscjournal.com |

| Gemfibrozil | VA-HIT trial | Average 8% increase in HDL | uscjournal.com |

| Gemfibrozil | VA-HIT trial | 24% reduction in triglycerides | uscjournal.com |

| Fenofibrate | Study in rats (adipose tissue) | Decreased epididymal adipose tissue lipogenesis | nih.gov |

Here are data points related to this compound's neuropharmacological research:

| Compound | Study Context | Finding (Neuropharmacology) | Citation |

| This compound | MCAO mice model (stroke) | Significantly ameliorated increased BBB permeability (Evans blue concentration reduced) | nih.gov |

| This compound | OGD/R bEnd.3 cells (vitro) | Improved cell viability, reduced LDH release, suppressed permeability increase, rescued ZO-1 | nih.gov |

| This compound | OGD/R bEnd.3 cells (vitro) | Blocked activation of MLCK/p-MLC signaling pathway | nih.gov |

This evolution in research paradigms underscores the ongoing academic interest in this compound and other fibrates, moving beyond their well-established roles in lipid management to explore novel potential therapeutic applications in areas such as neurological disorders.

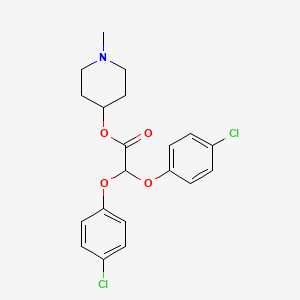

Structure

3D Structure

Properties

IUPAC Name |

(1-methylpiperidin-4-yl) 2,2-bis(4-chlorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21Cl2NO4/c1-23-12-10-18(11-13-23)25-19(24)20(26-16-6-2-14(21)3-7-16)27-17-8-4-15(22)5-9-17/h2-9,18,20H,10-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGIAPPCJRFVEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)OC(=O)C(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046217 | |

| Record name | Lifibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22204-91-7 | |

| Record name | Lifibrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22204-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lifibrate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022204917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lifibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lifibrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LIFIBRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4X961F8Z1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Mechanisms of Action of Lifibrate

Hepatic Lipid Metabolism Regulation via Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Pathways

Fibrates, as a class of lipid-modifying agents, are known to activate PPARα, a nuclear hormone receptor that plays a significant role in regulating the transcription of genes involved in lipid and lipoprotein metabolism. nih.govnih.govuscjournal.commdpi.com PPARα is predominantly expressed in tissues with high fatty acid catabolism rates, such as the liver. nih.govmdpi.com Activation of PPARα by ligands like fibrates leads to alterations in the transcription of genes encoding proteins that control various aspects of lipoprotein metabolism. nih.govuscjournal.com This mechanism is central to the lipid-lowering effects observed with fibrates. nih.govnih.gov

Transcriptional Modulation of Apolipoproteins (ApoA-I, ApoA-II, ApoC-III)

PPARα activation by fibrates mediates effects on high-density lipoprotein (HDL) cholesterol levels, primarily through the transcriptional induction of the synthesis of major HDL apolipoproteins, namely ApoA-I and ApoA-II. nih.gov ApoA-I and ApoA-II are key components of HDL particles. nih.govresearchgate.net Furthermore, fibrates have been shown to lower hepatic production of ApoC-III. nih.gov ApoC-III is an apolipoprotein present on triglyceride-rich lipoproteins, including very low-density lipoprotein (VLDL) and chylomicrons, and is known to inhibit lipoprotein lipase (B570770) activity. oncohemakey.com Studies using PPARα-deficient mice have demonstrated that fibrate-induced modulation of hepatic ApoA-I and ApoC-III mRNA levels and serum triglycerides is mediated by PPARα. For instance, in wild-type mice, administration of the fibrate Wy 14,643 decreased hepatic ApoC-III mRNA levels, whereas in PPARα-deficient mice, these levels were unaffected by the treatment.

Regulation of Lipoprotein Lipase Activity and Triglyceride Catabolism

Fibrates increase lipoprotein lipase (LPL)-mediated lipolysis via PPARα activation. nih.govnih.gov LPL is an enzyme primarily located on the surface of capillary endothelial cells in tissues like adipose tissue, muscle, and heart, where it hydrolyzes triglycerides carried in VLDL and chylomicrons into fatty acids and glycerol. nih.gove-enm.orgbinasss.sa.cr This increased LPL activity enhances the catabolism of triglyceride-rich particles. nih.gove-enm.org Activation of PPARα leads to modified gene transcription, resulting in increased LPL activity. nih.gov This process contributes significantly to the reduction in plasma triglyceride levels observed with fibrate treatment. nih.govnih.gov

Influence on Very Low-Density Lipoprotein Secretion and Fatty Acid Oxidation

Fibrates influence VLDL production and fatty acid oxidation pathways. They stimulate cellular fatty acid uptake, conversion to acyl-CoA derivatives, and catabolism through beta-oxidation pathways. nih.govmdpi.comfrontiersin.orgnih.gov This increased fatty acid oxidation, combined with a reduction in fatty acid and triglyceride synthesis, leads to a decrease in VLDL production by the liver. nih.govyoutube.com Hepatic secretion of triglycerides in the form of VLDL particles is a crucial pathway for mobilizing liver fat. mdpi.com By enhancing fatty acid oxidation and potentially reducing synthesis, fibrates contribute to lower VLDL secretion. nih.govyoutube.com Both the enhanced catabolism of triglyceride-rich particles by LPL and the reduced secretion of VLDL from the liver contribute to the hypotriglyceridemic effect of fibrates. nih.gov

Molecular Mechanisms Underlying Neuroprotection and Blood-Brain Barrier Integrity by Lifibrate

This compound has also been investigated for its potential neuroprotective effects, particularly in the context of ischemic stroke, and its influence on blood-brain barrier (BBB) integrity. nih.govaging-us.comaging-us.com The BBB is a critical structure that regulates the passage of substances between the bloodstream and the central nervous system, and its dysfunction plays a significant role in the pathogenesis of ischemic stroke. nih.govaging-us.comnih.govphysiology.org

Attenuation of Ischemia-Reperfusion Induced Brain Injury

Research indicates that this compound can attenuate brain injury induced by ischemia-reperfusion (I/R). nih.govaging-us.comaging-us.com Ischemic stroke involves a reduction in blood flow to the brain, followed by reperfusion, which can paradoxically exacerbate damage through processes like oxidative stress and inflammation. frontiersin.orgmdpi.com Studies using in vivo models of middle cerebral artery occlusion (MCAO) in mice and in vitro models of oxygen-glucose deprivation/reperfusion (OGD/R) in brain microvascular endothelial cells have shown that this compound administration can ameliorate ischemia-induced BBB damage and improve neurological outcomes. nih.govaging-us.comaging-us.comnih.gov For example, in MCAO mice, this compound treatment significantly reduced brain infarction volume and improved neurological deficit scores. nih.gov In vitro studies showed that this compound mitigated OGD/R-induced injury in brain endothelial cells by increasing cell viability and reducing the release of lactate (B86563) dehydrogenase (LDH). nih.govnih.gov

Below is a representation of data showing the effect of this compound on brain infarction volume and neurological deficit scores in a mouse model of ischemic stroke:

| Group | Infarction Volume (%) | Neurological Deficit Score |

| Vehicle | - | 0 |

| MCAO | 31.3 ± 3.25 | 3.3 ± 0.35 |

| This compound + MCAO | 17.6 ± 1.56 | 1.7 ± 0.16 |

Note: This table represents illustrative data based on research findings nih.gov. An interactive table would allow for sorting and filtering.

Restoration of Tight Junction Protein Expression, Specifically ZO-1

A key mechanism by which this compound protects the BBB involves the restoration of tight junction protein expression, particularly Zonula Occludens-1 (ZO-1). nih.govaging-us.comaging-us.comresearchgate.netresearchgate.net Tight junctions are crucial for maintaining the integrity of the BBB by regulating paracellular permeability. aging-us.comphysiology.org In ischemic stroke, damage to tight junction proteins like occludin, claudin-1, and ZO-1 contributes to increased BBB permeability, cerebral edema, and exacerbated brain damage. aging-us.com ZO-1 is a membrane-associated protein that links transmembrane tight junction proteins to the actin cytoskeleton and its expression levels correlate with the degree of BBB damage. aging-us.comnih.gov Research has demonstrated that in both MCAO mice and OGD/R-challenged brain endothelial cells, the levels of ZO-1 were significantly decreased, and this compound treatment remarkably restored the expression of ZO-1 at both mRNA and protein levels. nih.govaging-us.comresearchgate.netresearchgate.net This restoration of ZO-1 expression by this compound implies a repairment role of the compound on the tight junction structure, contributing to the amelioration of increased BBB permeability observed during ischemic stroke. nih.govaging-us.comaging-us.com Mechanistically, this compound has been shown to block the activation of the MLCK/p-MLC signaling pathway, which is implicated in the disruption of tight junctions, thereby contributing to the rescue of ZO-1 expression. nih.govaging-us.com

Inactivation of the Myosin Light Chain Kinase (MLCK)/Phosphorylated Myosin Light Chain (p-MLC) Signaling Axis

Studies have demonstrated that this compound can inactivate the MLCK/p-MLC signaling pathway. This mechanism has been particularly noted in the context of protecting the blood-brain barrier (BBB) from damage following ischemic stroke. Research indicates that this compound blocks the activation of the MLCK/p-MLC signaling pathway in endothelial cells subjected to oxygen-glucose deprivation/reperfusion (OGD/R) conditions, which mimic ischemic injury nih.govnih.govaging-us.comresearchgate.net. Experimental evidence suggests that the protective effects of this compound on endothelial monolayer permeability and the expression of tight junction proteins are abolished when MLCK is overexpressed, further supporting the role of MLCK/p-MLC pathway inactivation in its mechanism of action nih.govnih.govaging-us.com. The MLCK system, along with the Rho kinase system, plays a role in regulating the phosphorylation of myosin light chain (p-MLC), which is crucial for the dynamic balance of MLC phosphorylation and thus influences cellular activities, including endothelial permeability nih.gov.

Enhancement of Endothelial Cell Viability and Reduction of Cellular Damage Markers

This compound has been shown to enhance the viability of endothelial cells and reduce markers of cellular damage under stressful conditions. In vitro studies using human brain microvascular endothelial cells (bEnd.3) exposed to OGD/R have demonstrated that this compound ameliorates the injury induced by these conditions nih.govnih.govaging-us.comresearchgate.net. Treatment with this compound increased cell viability and reduced the release of lactate dehydrogenase (LDH), a marker of cell damage nih.govnih.govaging-us.com. For example, in bEnd.3 cells exposed to OGD/R, cell viability was significantly reduced, while treatment with 3 μM and 6 μM this compound led to a notable increase in viability nih.govaging-us.com. Correspondingly, the elevated levels of LDH release observed in OGD/R-treated cells were reduced by this compound treatment at these concentrations nih.govaging-us.com.

The following table presents data on the effect of this compound on bEnd.3 cell viability and LDH release under OGD/R conditions:

| Condition | Cell Viability (% of Control) | LDH Release (%) |

| Control | 100 | 6.2 ± 0.72 |

| OGD/R | 62 ± 0.05 | 32.5 ± 3.51 |

| OGD/R + 3 μM this compound | 79 ± 0.07 | 22.1 ± 2.13 |

| OGD/R + 6 μM this compound | 91 ± 0.09 | 10.9 ± 1.05 |

*Data derived from experimental findings nih.govaging-us.com.

Furthermore, this compound suppressed the increase in endothelial monolayer permeability induced by OGD/R and contributed to the rescue of the expression of the tight junction protein ZO-1, which is crucial for maintaining the integrity of the endothelial barrier nih.govnih.govaging-us.com.

Investigation of Other Potential Molecular Targets and Signaling Pathways

Beyond its effects on the MLCK/p-MLC axis and endothelial cell protection, this compound has been investigated for its potential interactions with other molecular targets and signaling pathways.

Cholinephosphotransferase (CPT) Inhibition

This compound is recognized as an inhibitor of cholinephosphotransferase (CPT) nih.govnih.govresearchgate.nettargetmol.comglixxlabs.comcymitquimica.combioscience.co.uk. In addition to CPT, it has also been identified as an inhibitor of phosphatidyl-N,N-dimethylethanolamine N-methyltransferase (PDE-NMT) and phosphatidyl-N-methylethanolamine N-methyltransferase (PME-NMT) targetmol.comglixxlabs.comcymitquimica.combioscience.co.uk. This inhibitory activity on enzymes involved in phospholipid metabolism represents another aspect of this compound's pharmacological profile.

Exploration of Rho Kinase System Interactions

The Rho kinase system is known to interact with the MLCK system in regulating MLC phosphorylation and endothelial permeability nih.govphysiology.org. While the MLCK/p-MLC pathway has been identified as a target of this compound, research indicates that the interaction between this compound and the Rho kinase system is an area for future study to further elucidate its mechanisms of action nih.gov.

Screening for Inhibition of Cell Cycle and Growth Pathways (e.g., CDK4/6, PI3K/AKT)

This compound has been included in screenings for inhibitors of cell cycle and growth pathways, such as CDK4/6 and PI3K/AKT. However, published research in this context primarily identifies other compounds, such as aminoquinol, as inhibitors of these pathways, while this compound was part of the tested library researchgate.netnih.gov. The available information does not indicate that this compound itself directly inhibits CDK4/6 or PI3K/AKT signaling pathways based on these screening efforts.

Preclinical Research and Therapeutic Potential of Lifibrate

In Vivo Efficacy Studies in Ischemic Stroke Models

In vivo studies using animal models, such as the middle cerebral artery occlusion (MCAO) mice model, have been employed to evaluate the efficacy of Lifibrate in the context of ischemic stroke. nih.govnih.govaging-us.comresearchgate.netresearchgate.net These studies aim to assess the compound's impact on key pathological outcomes associated with stroke injury.

Assessment of Neurological Deficit Scores and Infarct Volume

Preclinical research has investigated the effect of this compound administration on neurological function and the extent of brain tissue damage following ischemic stroke in MCAO mice. Treatment with this compound has been shown to lead to a decrease in brain infarction volume and an improvement in neurological dysfunction in these models. nih.govnih.govaging-us.com For instance, in one study, the percentage of infarction volume in MCAO mice was significantly reduced by this compound treatment compared to the MCAO control group. nih.gov Similarly, neurological deficit scores were observed to be lower in the this compound-treated MCAO group compared to the untreated MCAO group. nih.gov

Table 1: Effect of this compound on Infarct Volume and Neurological Deficit Scores in MCAO Mice

| Group | Infarction Volume (%) (Mean ± SD) | Neurological Deficit Score (Mean ± SD) |

| Vehicle | Not applicable | 0 |

| MCAO | 31.3 ± 3.25 nih.gov | 3.3 ± 0.35 nih.gov |

| This compound + MCAO | 17.6 ± 1.56 nih.gov | 1.7 ± 0.16 nih.gov |

Evaluation of Blood-Brain Barrier Permeability Disruption

Ischemic stroke is associated with damage to the blood-brain barrier (BBB), leading to increased permeability. frontiersin.org Studies have evaluated this compound's ability to ameliorate this disruption in MCAO mice. Increased BBB permeability during stroke, assessed using methods like Evans Blue staining, was significantly reduced by this compound treatment. nih.govnih.govaging-us.comresearchgate.netresearchgate.net The concentration of Evans blue in brain tissue, indicative of BBB leakage, was markedly lower in this compound-treated MCAO mice compared to untreated MCAO mice. researchgate.net This suggests a protective function of this compound against BBB dysfunction in the context of ischemic injury. researchgate.net

Table 2: Effect of this compound on Blood-Brain Barrier Permeability in MCAO Mice (Evans Blue Staining)

| Group | Evans Blue Concentration (μg/g protein) (Mean ± SD) |

| Vehicle | 19.6 ± 1.82 researchgate.net |

| MCAO | 38.1 ± 3.56 researchgate.net |

| This compound + MCAO | 28.3 ± 2.61 researchgate.net |

In Vitro Mechanistic Studies on Brain Microvascular Endothelial Cells

In vitro studies utilizing brain microvascular endothelial cells, such as the human bEnd.3 cell line, have been conducted to explore the mechanisms underlying this compound's effects, particularly in the context of oxygen-glucose deprivation/reperfusion (OGD/R), a model mimicking ischemic conditions at the cellular level. nih.govnih.govaging-us.comresearchgate.netresearchgate.netplos.org

Analysis of Endothelial Monolayer Permeability

Research has investigated the impact of this compound on the permeability of brain endothelial cell monolayers. Using assays such as FITC-dextran permeation and measurement of Transendothelial Electrical Resistance (TEER), studies have shown that OGD/R treatment increases endothelial monolayer permeability and reduces TEER values. nih.govaging-us.com Importantly, treatment with this compound suppressed the increase in endothelial monolayer permeability and restored the reduction in TEER induced by OGD/R. nih.govnih.govaging-us.comresearchgate.netaging-us.compubmed.pro This effect was associated with the rescue of the expression of the tight junction protein ZO-1. nih.govnih.govaging-us.com

Table 3: Effect of this compound on Endothelial Monolayer Permeability and TEER in OGD/R-Treated bEnd.3 Cells

| Condition | FITC-dextran Permeation (Relative to Control) | TEER (Ω.cm²) (Mean ± SD) |

| Control | Baseline | 96.2 ± 8.35 nih.govaging-us.com |

| OGD/R | Increased nih.govaging-us.com | 51.3 ± 4.21 nih.govaging-us.com |

| OGD/R + this compound (3 μM) | Repressed nih.govaging-us.com | 73.7 ± 7.86 nih.govaging-us.com |

| OGD/R + this compound (6 μM) | Repressed nih.govaging-us.com | 87.9 ± 8.02 nih.govaging-us.com |

Determination of Cellular Injury Responses to Oxygen-Glucose Deprivation/Reperfusion (OGD/R)

In vitro studies have demonstrated that this compound can ameliorate OGD/R-induced injury in brain microvascular endothelial cells. nih.govnih.govaging-us.comresearchgate.netresearchgate.net this compound treatment was found to increase cell viability and reduce the release of lactate (B86563) dehydrogenase (LDH), a marker of cellular injury, in OGD/R-challenged bEnd.3 cells. nih.govnih.govaging-us.comresearchgate.net Mechanistically, this compound has been shown to block the activation of the MLCK/p-MLC signaling pathway in OGD/R-stimulated cells, and this pathway is implicated in the protective effects of this compound on endothelial monolayer permeability and ZO-1 expression. nih.govnih.govaging-us.com

Exploratory Preclinical Applications Beyond Primary Indications (as a Fibrate)

While this compound has been recognized as a cholinephosphotransferase inhibitor and used for serum lipid lowering, the preclinical studies investigating its effects in ischemic stroke models represent an exploration of its potential therapeutic utility in a different disease context. nih.govnih.govaging-us.comresearchgate.netresearchgate.net These studies suggest that this compound may possess properties relevant to neuroprotection and the maintenance of blood-brain barrier integrity following ischemic injury, extending its potential applications beyond its established uses as a fibrate.

Modulation of Addiction-Related Behaviors

Research into the modulation of addiction-related behaviors by this compound is grounded in the understanding of the neurobiological underpinnings of addiction. Addiction is characterized by a loss of control over substance consumption and involves complex interactions within brain circuits, including the reward system and areas responsible for inhibitory control. mdpi.comnih.govnews-medical.netresearchgate.net Preclinical studies using animal models have been instrumental in identifying brain structures and mechanisms involved in addiction. mdpi.comnews-medical.net Impulsivity and compulsivity are considered central behaviors in the addiction cycle. nih.gov

While the provided search results discuss the potential of fibrates in general, and specifically clofibrate (B1669205) and fenofibrate (B1672516), to influence addiction-related behaviors, particularly in the context of nicotine (B1678760) reward and relapse, direct detailed research findings specifically on this compound's modulation of addiction-related behaviors were not extensively available within the search snippets. One source mentions this compound in the context of attenuating blood-brain barrier damage following ischemic stroke via a specific molecular axis, which, while related to the brain, does not directly detail its effects on addiction behaviors. acs.org However, the broader class of fibrates, as PPARα agonists, has been investigated for their potential to block the addiction-related effects of substances like nicotine by influencing neuronal activity and dopamine (B1211576) release in brain regions associated with reward. nih.gov

Hepatoprotective Effects in Metabolic Liver Diseases

Preclinical research has also investigated the hepatoprotective effects of this compound, particularly in the context of metabolic liver diseases such as NAFLD and NASH. These conditions are characterized by the accumulation of fat in the liver, inflammation, and potentially fibrosis. frontiersin.orgnih.gov PPARα agonists, including fibrates, are a key drug targeting strategy for modulating hepatic fat accumulation and have shown promise in improving liver function and reducing steatosis, inflammation, and fibrosis in animal models and clinical studies of NAFLD/NASH. frontiersin.orgnih.govnih.govmdpi.commdpi.com

Studies on other fibrates, such as fenofibrate and pemafibrate, have demonstrated beneficial effects in various animal models of NASH and in patients with metabolic dysfunction-associated fatty liver disease (MAFLD) complicated with type 2 diabetes. frontiersin.orgnih.govnih.gov These effects include reducing hepatic steatosis, inflammation, and fibrosis, as well as improving liver enzyme levels and lipid profiles. frontiersin.orgnih.govnih.gov Fenofibrate, for instance, has been shown to decrease hepatic steatosis, inflammation, and fibrosis in methionine-choline deficient (MCD) diet-fed and choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD)-fed mouse models of NASH. frontiersin.org Pemafibrate has demonstrated amelioration of liver dysfunction and potential improvement in liver fibrosis in subjects with type 2 diabetes and MAFLD, particularly in those with elevated liver enzymes. nih.gov

While the search results highlight the therapeutic potential of the fibrate class in metabolic liver diseases and mention this compound as a PPARα agonist, detailed specific preclinical data tables or extensive research findings solely focused on this compound's hepatoprotective effects in these conditions were not prominently featured. However, its classification as a fibrate and PPARα agonist suggests its potential to exert similar beneficial effects on hepatic lipid metabolism and inflammation as observed with other compounds in this class. nih.govfrontiersin.orgnih.gov

Clinical Development and Efficacy Considerations of Lifibrate

Clinical Utility in Dyslipidemia Management: A Fibrate Class Perspective

Fibrates are primarily utilized in the management of dyslipidemia, particularly in patients with elevated triglycerides and low levels of high-density lipoprotein cholesterol (HDL-C). Their effects on lipid profiles are mediated through PPARα activation, which leads to increased synthesis of lipoprotein lipase (B570770) (LPL), enhanced catabolism of triglyceride-rich lipoproteins, reduced expression of apolipoprotein C-III (an inhibitor of LPL), and increased synthesis of apolipoproteins A-I and A-II, which are major components of HDL. ecrjournal.com

Impact on Serum Lipid Profiles (Triglycerides, HDL-C, LDL-C)

Consistent with the known effects of the fibrate class, treatment with fibrates generally leads to significant reductions in serum triglyceride levels and increases in HDL-C levels. nih.govnih.gove-dmj.org The impact on low-density lipoprotein cholesterol (LDL-C) is more variable and can range from reductions to slight increases, depending on the baseline lipid profile and the specific fibrate used. nih.gov

Meta-analyses of fibrate trials have demonstrated substantial changes in lipid parameters compared to placebo. For instance, a systematic review and meta-analysis reported that fibrates were associated with greater reductions in triglycerides (ranging from -20.8 mg/dL to -321.3 mg/dL) and increases in HDL-C (ranging from +1.1 mg/dL to +17.9 mg/dL) across various trials. nih.gov The effect on LDL-C was less consistent, with changes ranging from a reduction of 76.3 mg/dL to an increase of 38.7 mg/dL. nih.gov

The following table summarizes typical lipid profile changes observed with fibrate therapy based on aggregated data from clinical trials:

| Lipid Parameter | Change with Fibrate Therapy (vs. Placebo) |

| Triglycerides | Significant Reduction |

| HDL-C | Significant Increase |

| LDL-C | Variable (Reduction to Slight Increase) |

These lipid-modifying effects are particularly beneficial in patients with atherogenic dyslipidemia, characterized by high triglycerides, low HDL-C, and often a predominance of small, dense LDL particles. ecrjournal.come-dmj.orguscjournal.com

Efficacy in Primary Hypercholesterolemia and Mixed Dyslipidemia

Fibrates have demonstrated efficacy in managing both primary hypercholesterolemia and mixed dyslipidemia. nih.gove-dmj.orggpnotebook.comnih.govlipid.orguni.luresearchgate.net While statins are typically the first-line therapy for lowering elevated LDL-C in primary hypercholesterolemia, fibrates play a significant role, particularly when hypertriglyceridemia or low HDL-C are prominent features. nih.gov

Role in Cardiovascular Disease Risk Modification: Insights from Fibrate Trials

Secondary Prevention Outcomes in Established Cardiovascular Disease

In patients with established CVD, the Veterans Affairs HDL Intervention Trial (VA-HIT) evaluated the effect of gemfibrozil (B1671426) in men with CHD and low HDL-C. e-dmj.orguscjournal.comnih.govdovepress.com VA-HIT demonstrated a significant reduction in major CVD events, including a 22% reduction in CHD events and a 29% reduction in investigator-designated strokes. uscjournal.com This trial provided evidence for the benefit of fibrate therapy in a secondary prevention population with a specific lipid profile (low HDL-C, relatively low LDL-C, and moderate triglycerides). uscjournal.comdovepress.com

Re-evaluation in Contemporary Therapeutic Landscapes with Statin Co-therapy

The advent of statins as the cornerstone of lipid-lowering therapy significantly impacted the landscape of dyslipidemia management and CVD prevention. Statins have demonstrated robust reductions in LDL-C and significant benefits in both primary and secondary prevention of CVD across a broad range of patients. ecrjournal.comnih.gov

In the contemporary era, the role of fibrates, including the potential role of Lifibrate, is often considered in conjunction with statin therapy, particularly for managing residual cardiovascular risk in patients who have achieved their LDL-C goals with statins but still have elevated triglycerides and/or low HDL-C. ecrjournal.comnih.gove-dmj.orglipid.orgnih.govwjgnet.comdovepress.comnih.gove-dmj.org

More recent trials, such as the Pemafibrate to Reduce Cardiovascular Outcomes by Reducing Triglycerides in Patients with Diabetes (PROMINENT) study, which evaluated a selective PPARα modulator (pemafibrate) in patients with type 2 diabetes, high triglycerides, and low HDL-C who were already on statin therapy, did not demonstrate a significant reduction in cardiovascular events despite effectively lowering triglycerides and raising HDL-C. researchgate.netjwatch.org This trial, like others, highlights the complexity of targeting residual risk with fibrates in the context of effective statin therapy. jwatch.org

Here is a summary of key cardiovascular outcome findings from major fibrate trials:

| Trial (Fibrate) | Population | Primary Outcome Result (vs. Placebo) | Key Subgroup Findings |

| HHS (Gemfibrozil) | Primary Prevention, Dyslipidemia | 34% Reduction in CHD Events | More benefit in high TG, low HDL-C subset. uscjournal.com |

| VA-HIT (Gemfibrozil) | Secondary Prevention, CHD, Low HDL-C | 22% Reduction in CHD Events | Benefit in patients with low HDL-C and moderate TG. uscjournal.com |

| FIELD (Fenofibrate) | Type 2 Diabetes | Non-significant 11% Reduction in Primary Outcome Trend uscjournal.com | Potential benefit in patients with high TG, low HDL-C. uscjournal.com |

| ACCORD Lipid (Fenofibrate + Simvastatin) | Type 2 Diabetes on Simvastatin (B1681759) | No significant reduction in overall cohort nih.govdovepress.com | Potential benefit in high TG, low HDL-C subset. lipid.orgnih.gov |

| PROMINENT (Pemafibrate + Statin) | Type 2 Diabetes, High TG, Low HDL-C on Statin | No significant reduction in CV events researchgate.netjwatch.org | N/A |

The ongoing evaluation of fibrates, including potential future studies involving compounds like this compound, aims to further clarify their precise role in managing dyslipidemia and reducing cardiovascular risk in specific patient populations, particularly in the context of evolving therapeutic strategies.

Emerging Clinical Relevance in Neurological Conditions (e.g., Ischemic Stroke)

Recent research has begun to explore the potential therapeutic role of this compound beyond its established use as a lipid-lowering agent, particularly in the context of neurological conditions such as ischemic stroke. Ischemic stroke is characterized by damage to the blood-brain barrier (BBB), a critical structure for maintaining central nervous system homeostasis. Dysfunction of tight junction proteins, which are essential components of the BBB, plays a significant role in the pathogenesis of ischemic stroke. nih.govaging-us.comnih.gov

Studies employing in vivo mice models of middle cerebral artery occlusion (MCAO) and in vitro models of oxygen-glucose deprivation/reperfusion (OGD/R) have investigated the protective effects of this compound in ischemic stroke. nih.govaging-us.com These studies aimed to elucidate the underlying mechanisms of this compound's action in this context. nih.govaging-us.com

Detailed Research Findings:

In MCAO mice models, this compound administration demonstrated an improvement in neurological dysfunction and a significant amelioration of increased BBB permeability induced by stroke. nih.govaging-us.comnih.gov This protective effect was associated with the restoration of reduced expression of the tight junction protein ZO-1 at both mRNA and protein levels. nih.govaging-us.comnih.gov

Quantitative analysis in MCAO mice showed that this compound treatment significantly reduced the percentage of infarction volume. aging-us.comnih.gov For instance, in one study, the infarction volume in MCAO mice was approximately 31.3% ± 3.25%, which was significantly reduced to 17.6% ± 1.56% with this compound treatment (35 mg/kg/day orally for 7 days before MCAO modeling). aging-us.comnih.gov Furthermore, neurological deficit scores were improved in the this compound-treated MCAO group compared to the untreated MCAO group. aging-us.comnih.gov

Data Source: Adapted from research findings in MCAO mice models. aging-us.comnih.gov

In in vitro OGD/R models using human bEnd.3 brain microvascular endothelial cells, this compound was found to ameliorate OGD/R-induced injury. nih.govaging-us.comnih.gov This was evidenced by increased cell viability and reduced release of lactate (B86563) dehydrogenase (LDH). nih.govaging-us.comnih.gov Importantly, this compound suppressed the increase in endothelial monolayer permeability and the reduction in transendothelial electrical resistance (TEER) induced by OGD/R, which was linked to the rescue of ZO-1 expression. nih.govaging-us.comnih.gov

Mechanistically, this compound was shown to block the activation of the MLCK/p-MLC signaling pathway in OGD/R-stimulated bEnd.3 cells. nih.govaging-us.com Overexpression of MLCK was found to abolish the protective effects of this compound on endothelial monolayer permeability, TEER, and ZO-1 expression. nih.govaging-us.com These findings suggest that this compound's neuroprotective effects during stroke may be mediated through the MLCK/p-MLC/ZO-1 axis, contributing to the amelioration of ischemia-induced BBB damage and the restoration of tight junction-related proteins. nih.govaging-us.comnih.gov

While this compound has been historically used for serum lipid lowering, these emerging research findings provide a basis for further investigation into its neuroprotective mechanisms and potential therapeutic application in neurological conditions like ischemic stroke. nih.govaging-us.com

Pharmacovigilance and Drug Interaction Studies of Lifibrate

Comprehensive Analysis of Drug-Drug Interactions (as a Fibrate)

Fibrates are known to interact with various other medications, which can alter their pharmacokinetic or pharmacodynamic profiles, potentially leading to altered efficacy or increased risk of adverse effects. Understanding these interactions is crucial for clinical management.

Interactions with Lipid-Lowering Agents (e.g., Statins)

The co-administration of fibrates with statins, another class of lipid-lowering agents, is a significant area of interaction study. While combination therapy may be used to address mixed dyslipidemia, it is associated with an increased risk of muscle-related adverse events, including myopathy and rhabdomyolysis nih.govnih.gov.

Research indicates that different fibrates may have varying propensities for interacting with statins. For instance, gemfibrozil (B1671426) has been shown to inhibit the metabolism of certain statins, such as simvastatin (B1681759) and lovastatin, potentially leading to elevated statin serum levels and an increased risk of myopathy nih.govnih.govca.govthieme-connect.com. Fenofibrate (B1672516), however, appears to have a lower incidence of myopathy when combined with statins compared to gemfibrozil nih.govca.gov. The mechanism behind this interaction is not fully clarified but is suggested to involve the inhibition of cytochrome P450 (CYP) enzyme-mediated metabolism of statins by gemfibrozil thieme-connect.com.

When considering co-therapy, careful patient selection and monitoring are essential. Factors such as advanced age, renal disease, liver disease, diabetes, and hypothyroidism can increase the risk of myopathy with fibrate-statin combination therapy nih.gov.

Interactions with Anticoagulants and Antiplatelet Agents

Fibrates can potentiate the effects of coumarin-type oral anticoagulants, such as warfarin, increasing the risk of bleeding ebsco.comahajournals.orgrxlist.comdrugs.com. This interaction may involve the displacement of the anticoagulant from plasma protein binding sites drugs.com.

When fibrates are administered concurrently with warfarin, frequent monitoring of prothrombin time (PT) and International Normalized Ratio (INR) is advisable until these levels stabilize rxlist.comdrugs.com. Some recommendations suggest an initial reduction in the anticoagulant dose when initiating fibrate therapy drugs.com.

While less extensively documented for fibrates specifically, the concomitant use of anticoagulants and antiplatelet agents generally carries an additive risk for bleeding ahajournals.orgahajournals.org.

Interactions with Immunosuppressants

The co-administration of fibrates with immunosuppressant agents, such as cyclosporine and tacrolimus, can increase the risk of renal dysfunction ebsco.comrxlist.comwikipedia.org. This is particularly relevant because renal excretion is a primary route of elimination for fibrate drugs rxlist.com. The impaired renal function caused by immunosuppressants can lead to increased plasma concentrations of fibrates, potentially exacerbating adverse effects rxlist.com.

Interactions with Vitamins and Herbal Supplements

Fibrates may interact with certain vitamins and herbal supplements. For example, combining fibrates with niacin (vitamin B3) may increase the risk of muscle damage ebsco.com.

Certain herbal supplements with blood-thinning properties, such as garlic and ginkgo biloba, could theoretically pose an increased risk of bleeding when used alongside fibrates, although specific interactions have not been extensively reported ebsco.com. It is crucial for patients to inform healthcare providers about all concomitant medications, including over-the-counter products, vitamins, and herbal supplements webmd.commayoclinic.orgmountsinai.org.

Systemic Pharmacological Considerations and Monitoring Parameters (as a Fibrate)

The use of fibrates necessitates monitoring of certain physiological parameters to ensure safety and efficacy.

Renal Function Assessment

Monitoring of renal function is an essential consideration during fibrate therapy, particularly in patients with pre-existing renal impairment nih.govmayoclinic.orgmountsinai.orgnih.govnih.gov. Fibrates have been associated with a reversible increase in serum creatinine (B1669602) levels and a reduction in estimated glomerular filtration rate (eGFR) nih.govnih.gov.

The exact mechanism for this effect is not fully understood but proposed explanations include increased production of creatinine or a reduction in the production of vasodilatory prostaglandins (B1171923) in the kidney nih.govdroracle.ai.

Routine serum creatinine monitoring is advisable for patients receiving fibrates, especially those with existing renal disease nih.govnih.gov. A significant increase in serum creatinine may warrant dose adjustment or discontinuation of the fibrate nih.gov. Fenofibrate, for instance, requires dose adjustment in patients with mild to moderate renal dysfunction and is generally avoided in severe renal impairment due to increased risk of adverse effects and accumulation droracle.ai. Regular assessment of renal status, including serum creatinine and eGFR, is recommended before initiating therapy, within the first few months, and periodically thereafter droracle.aidroracle.ai.

Hepatic Enzyme Monitoring

Monitoring of hepatic enzymes is a consideration within the fibrate class. Studies on fenofibrate, another fibrate, indicate that mild and transient elevations in serum aminotransferase levels can occur in a percentage of patients. While these elevations are often asymptomatic and may resolve even with continued treatment, monitoring of aminotransferase levels is recommended for patients receiving fenofibrate, with discontinuation advised if enzyme levels persistently exceed three times the upper limit of normal (ULN). nih.govnih.gov Clinically apparent liver injury associated with fenofibrate is considered rare. nih.gov Liver biochemical tests commonly monitored include alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and gamma-glutamyl transferase (GGT). wjgnet.comclevelandclinic.orgdromersenturk.com

Musculoskeletal System Surveillance

Musculoskeletal effects have been associated with the fibrate class, particularly when used in combination with statins. An increased risk of myopathy has been noted with combined therapy of fibrates and statins. [from first search, 10] Studies involving fenofibrate have reported musculoskeletal reactions. nih.gov Surveillance of the musculoskeletal system in patients receiving fibrates involves monitoring for symptoms such as muscle pain or cramps. [from first search, 10]

Gallbladder Considerations

An increased risk of cholesterol gallstone formation has been associated with the use of certain fibrates, including clofibrate (B1669205), bezafibrate, and fenofibrate. nih.govgpnotebook.comxiahepublishing.comnih.govnih.gov This potential lithogenic effect is thought to be related to fibrate-induced changes in biliary lipid composition, such as increased biliary cholesterol output and reduced bile acid production. gpnotebook.com However, fenofibrate has been reported to be seldom associated with gallstones in clinical research and use. nih.gov Gemfibrozil appears to have a lower propensity for causing gallstones compared to clofibrate or bezafibrate. gpnotebook.com

Hematological Changes

Hematological changes have been observed with fibrate therapy. Specifically, fenofibrate has been associated with mildly abnormal laboratory test results for leukocytes and hemoglobin. nih.gov

Emerging Research and Future Directions for Lifibrate

Advanced Mechanistic Investigations in Neuroprotection

Recent studies have delved into the mechanisms underlying Lifibrate's protective effects in the nervous system, primarily focusing on its role in mitigating damage following ischemic events. The integrity of the blood-brain barrier is crucial for maintaining brain homeostasis, and its dysfunction contributes significantly to the pathology of conditions like ischemic stroke. nih.govwikipedia.orguni.lu

Elucidation of Downstream Signaling Cascades in Blood-Brain Barrier Repair

Investigations have shown that this compound can attenuate blood-brain barrier damage subsequent to ischemic stroke. nih.govwikipedia.org This protective effect is mediated, at least in part, through the regulation of the MLCK/p-MLC/ZO-1 signaling axis. nih.govwikipedia.org this compound has been found to restore the reduced expression of the tight junction protein ZO-1 at both the mRNA and protein levels in models of ischemic stroke. nih.govwikipedia.orguni-freiburg.de ZO-1 is a vital structural component of the tight junction complex, which is essential for maintaining the barrier function of the BBB. nih.gov Mechanistically, this compound blocks the activation of the MLCK/p-MLC signaling pathway, which in turn leads to the upregulation of ZO-1 expression, thereby repairing BBB permeability. nih.govwikipedia.org Experimental evidence, including the abolition of this compound's protective effects on endothelial permeability, TEER (Transendothelial Electrical Resistance), and ZO-1 expression upon overexpression of MLCK, supports the critical role of this pathway in this compound's mechanism of action in BBB repair. nih.govwikipedia.org

Preclinical studies using in vivo mouse models of middle cerebral artery occlusion (MCAO) and in vitro oxygen-glucose deprivation/reperfusion (OGD/R) models have provided key data on this compound's neuroprotective effects. nih.govwikipedia.org

| Model Type | Outcome Measured | Control Group Result | This compound Treatment Result | Significance | Citation |

| In vivo | Neurological Deficit Score | 3.3 ± 0.35 | 1.7 ± 0.16 | Improved | nih.gov |

| In vivo | Infarct Volume (%) | 31.3 ± 3.25 | 17.6 ± 1.56 | Reduced | nih.gov |

| In vivo | BBB Permeability (Evans Blue) | Increased | Ameliorated | Significant | nih.govwikipedia.org |

| In vitro | Endothelial Monolayer Permeability | Increased | Suppressed | Significant | nih.govwikipedia.org |

| In vitro | TEER | Reduced | Rescued | Significant | nih.govwikipedia.org |

| In vivo/In vitro | ZO-1 Expression | Reduced | Restored | Significant | nih.govwikipedia.org |

| In vitro | MLCK/p-MLC Signaling Activity | Activated | Blocked | Significant | nih.govwikipedia.org |

Future research is planned to further investigate the interaction between this compound and the Rho kinase system to potentially uncover additional mechanisms of action. nih.gov

Interplay with the Neurovascular Unit Components

The neurovascular unit (NVU) is a complex and integrated system comprising neurons, glial cells (astrocytes, microglia), pericytes, and the endothelial cells of the blood vessels, along with the basement membrane. wikidata.orgfishersci.camims.comfishersci.ca This unit plays a vital role in maintaining brain homeostasis, regulating cerebral blood flow, and protecting the brain through the blood-brain barrier. wikidata.orgfishersci.camims.com Dysfunction of the NVU and the associated breakdown of the BBB are implicated in the progression of various neurological diseases, including stroke. wikidata.org While current research highlights this compound's positive impact on the endothelial components and tight junctions of the BBB, which are integral parts of the NVU, the extent of its direct interplay and signaling with other NVU components such as neurons, astrocytes, or pericytes requires further dedicated investigation. nih.govwikipedia.org Understanding these interactions could provide a more comprehensive picture of this compound's neuroprotective effects.

Development of Novel Formulations and Delivery Strategies for Central Nervous System Targeting

Delivering therapeutic agents to the central nervous system presents a significant challenge due to the presence of the blood-brain barrier, which restricts the passage of many molecules. Overcoming this barrier is crucial for developing effective treatments for neurological disorders. Research into novel formulations and delivery strategies for CNS targeting is an active area, exploring methods such as nanoparticle-based delivery systems, receptor-mediated transcytosis, and the use of brain delivery vectors that can target receptors on the BBB endothelium. Lipid nanoparticles, for instance, have shown promise for brain targeting due to their characteristics that facilitate passage across the BBB. While these advanced delivery strategies are being developed for various potential CNS therapeutics, specific novel formulations or targeted delivery strategies for this compound aimed at enhancing its penetration into the central nervous system have not been detailed in the currently available research, indicating a potential area for future pharmaceutical development.

Exploration of this compound's Therapeutic Potential in Uncharted Disease Areas

This compound has been traditionally recognized for its lipid-lowering properties, acting as an inhibitor of cholinephosphotransferase (CPT). nih.govwikipedia.org The recent findings demonstrating its protective effects against ischemic stroke-induced BBB damage represent a significant step in exploring its potential beyond dyslipidemia. nih.govwikipedia.org The neuroprotective benefits observed for other fibrates, such as Fenofibrate (B1672516), in preclinical models of neurological injury and in conditions like diabetic retinopathy and neuropathy, suggest that compounds within this class may possess broader therapeutic potential in various vascular and neurological disorders. While the specific "uncharted disease areas" for this compound have not been extensively documented, the promising results in ischemic stroke and the known effects of related compounds in other conditions highlight the potential for future research to explore this compound's therapeutic utility in a wider range of diseases where vascular integrity and neuroprotection are critical.

Integrated Multi-Omics Approaches to Understand this compound's Systemic Effects

Integrated multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, offer powerful tools for gaining a comprehensive and systemic understanding of complex biological processes and the effects of therapeutic agents. By analyzing multiple layers of biological information simultaneously, these approaches can reveal intricate molecular mechanisms and interconnected pathways that might not be apparent through single-omics studies. Applying integrated multi-omics to study this compound could provide valuable insights into its systemic effects, beyond its primary known actions on lipid metabolism and the recently discovered neuroprotective mechanisms. nih.govwikipedia.org Such studies could help identify novel targets, understand off-target effects, and elucidate the full spectrum of biological responses to this compound administration. However, specific research employing integrated multi-omics approaches to investigate this compound's systemic effects was not found in the provided search results, indicating this as a promising avenue for future research to comprehensively map its biological impact.

Design of Prospective Clinical Trials for Neurological Indications

The preclinical evidence suggesting this compound's neuroprotective effects, particularly in the context of ischemic stroke, lays the groundwork for potential clinical translation. nih.govwikipedia.org Prospective clinical trials are essential to evaluate the safety and efficacy of this compound in human patients with neurological conditions. Designing clinical trials for neurological indications is a complex process that requires careful consideration of factors such as patient selection, outcome measures, trial design (e.g., randomized, placebo-controlled), and appropriate endpoints relevant to the specific neurological disorder. While there is ongoing clinical research for various neurological diseases and potential therapies, the provided information does not detail any currently designed or active prospective clinical trials specifically investigating this compound for neurological indications. The initiation of such trials represents a critical future direction to determine the clinical utility of this compound's observed neuroprotective properties.

Q & A

Q. What experimental models are most validated for studying Lifibrate’s neuroprotective effects in ischemic stroke?

Answer: The middle cerebral artery occlusion (MCAO) murine model is widely used for in vivo studies, while oxygen-glucose deprivation/reperfusion (OGD/R) in human bEnd.3 brain endothelial cells serves as a primary in vitro model. These systems allow quantification of infarct volume, blood-brain barrier (BBB) permeability, and tight junction (TJ) protein dynamics .

Q. How is BBB integrity assessed in this compound studies?

Answer: BBB permeability is measured via Evans blue dye extravasation in in vivo models and transendothelial electrical resistance (TEER) or FITC-dextran leakage in in vitro endothelial monolayers. TEER values (e.g., a drop from 97.1 ± 9.82 to 53.3 ± 5.22 Ω·cm² post-OGD/R) are critical for assessing barrier restoration by this compound .

Q. What molecular techniques quantify this compound’s impact on TJ protein expression?

Answer: Quantitative PCR (qPCR) and Western blotting are standard. For example, this compound restored ZO-1 mRNA and protein levels in OGD/R-treated cells (e.g., 3–6 µM this compound increased ZO-1 expression by ~2-fold compared to untreated cells) .

Q. What dosage regimens are empirically validated for this compound in preclinical studies?

Answer: In mice, 35 mg/kg/day orally for 7 days pre-MCAO reduces infarct volume from 31.3% ± 3.25% to 17.6% ± 1.56%. In vitro, 3–6 µM concentrations mitigate OGD/R-induced endothelial damage .

Q. Which statistical methods are recommended for analyzing this compound’s therapeutic outcomes?

Answer: One-way ANOVA with Bonferroni post hoc tests (via GraphPad Prism 8.3) is standard for comparing infarct volumes, TEER values, and protein expression levels across experimental groups .

Advanced Research Questions

Q. How does this compound modulate the MLCK/p-MLC/ZO-1 axis to preserve BBB integrity?

Answer: this compound suppresses OGD/R-induced MLCK upregulation (e.g., ~40% reduction in MLCK protein levels at 6 µM) and subsequent phosphorylation of MLC, which stabilizes ZO-1. Lentiviral overexpression of MLCK reverses these effects, confirming pathway specificity .

Q. What strategies reconcile contradictory findings in this compound’s efficacy across experimental models?

Answer: Cross-validation using in vivo (MCAO) and in vitro (OGD/R) models, coupled with pathway-specific interventions (e.g., MLCK overexpression), helps isolate context-dependent mechanisms. For example, this compound’s TEER improvement (88.8 ± 8.82 Ω·cm² vs. 53.3 ± 5.22 Ω·cm² in controls) is nullified by MLCK overexpression, highlighting model-specific signaling crosstalk .

Q. How can researchers optimize this compound’s therapeutic window in comorbid stroke models?

Answer: Dose-response studies in hyperlipidemic or diabetic MCAO models are critical. Current protocols use 35 mg/kg/day, but comorbid conditions may require adjusted dosing validated via pharmacokinetic/pharmacodynamic (PK/PD) modeling .

Q. What methodologies confirm this compound’s specificity for MLCK/p-MLC over other cytoskeletal pathways?

Answer: Co-treatment with Rho kinase inhibitors (e.g., Y-27632) or actin polymerization blockers (e.g., cytochalasin D) can isolate MLCK/p-MLC contributions. This compound’s lack of effect on Rho-associated pathways in OGD/R models supports its specificity .

Q. How should multi-omics data be integrated to explore this compound’s off-target effects?

Answer: Transcriptomic profiling (RNA-seq) and phosphoproteomics in this compound-treated endothelial cells can identify non-MLCK targets. For instance, RNA-seq might reveal this compound’s influence on Claudin-5 or Occludin, complementing existing ZO-1 data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.